Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bicyclic ketone with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-aminobicyclo[410]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a useful tool for investigating the conformational dynamics of biological molecules.
Medicine: In medicine, derivatives of this compound may have potential as therapeutic agents. The amino group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In industrial applications, tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate can be used in the production of polymers and advanced materials. Its reactivity and stability make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of the tert-butyl ester and amino groups. These groups can participate in various interactions, such as hydrogen bonding and nucleophilic attack, which drive the compound’s reactivity.
In biological systems, the compound may interact with enzymes or receptors through its amino group, forming hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to specific biological effects.
Comparison with Similar Compounds
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester and an amino group. This combination of functional groups provides distinct reactivity and stability compared to similar compounds. For example, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has an oxygen atom in the ring, which alters its electronic properties and reactivity. Similarly, tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate contains a bromine atom, which can participate in different types of chemical reactions.
Properties
IUPAC Name |
tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-5-4-6-8(13)9(7)10/h7-10H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFEFLYFBPPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1C(CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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